7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid
Overview
Description
7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid: is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for various pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid is p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
The compound interacts with its target, PAK4, through strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The terminal amino group of the inhibitor 5n was different from the other three, which could cause the enhancement of hydrogen bonds or electrostatic interactions formed with the surrounding residues .
Biochemical Pathways
The compound affects the PAK4 signaling pathway . PAK4 is one of the PAKs most closely associated with cancer . It is overexpressed in a variety of human cancers, such as breast, pancreatic, gallbladder, gastric, hepatocellular, and esophageal cancers .
Result of Action
The compound’s action results in the inhibition of PAK4 , which can lead to the suppression of cell growth and proliferation, and the promotion of apoptosis . This makes it a potential therapeutic agent for various types of cancer where PAK4 is overexpressed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid typically involves multi-step processes. The cyclization of these intermediates can be catalyzed by gold or other catalysts to form the desired pyrrolo[2,3-D]pyrimidine structure .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of green chemistry principles to minimize the use of hazardous solvents and reagents. For example, eco-friendly methods using non-hazardous and renewable solvents such as ethanol and dimethyl sulfoxide have been optimized for the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions: 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Oxone or other oxidizing agents.
Reduction: Zinc and acetic acid under nitrogen atmosphere.
Substitution: Palladium-catalyzed Sonogashira reaction and tetrabutylammonium fluoride for cyclization.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-D]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid is used as a building block in the synthesis of complex heterocyclic systems. It opens up new possibilities for cyclization and the formation of polyheterocyclic systems .
Biology and Medicine: This compound and its derivatives have shown potential as multi-targeted kinase inhibitors and apoptosis inducers. They exhibit significant activity against enzymes such as EGFR, Her2, VEGFR2, and CDK2, making them promising candidates for cancer therapy .
Industry: In the pharmaceutical industry, this compound is used in the development of drugs with various therapeutic applications, including anti-inflammatory and antifungal agents .
Comparison with Similar Compounds
Pyrido[2,3-D]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrrolo[2,3-D]pyrimidine derivatives: These derivatives are used in the synthesis of novel heterocyclic systems and have shown potential in various therapeutic applications.
Uniqueness: 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid is unique due to its specific structural configuration, which allows for diverse chemical modifications and the formation of complex polyheterocyclic systems. Its ability to act as a multi-targeted kinase inhibitor and apoptosis inducer further distinguishes it from other similar compounds .
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,11,12)(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKCPVRCLHGTJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC=C21)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314723-98-2 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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